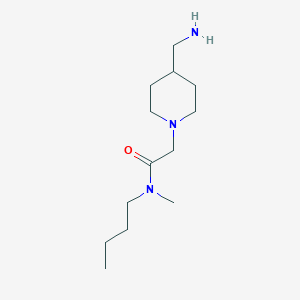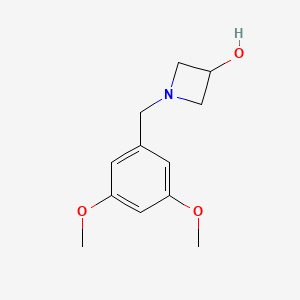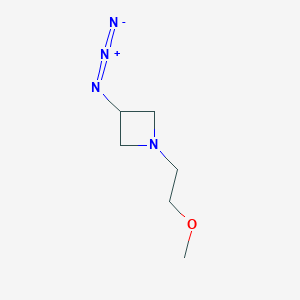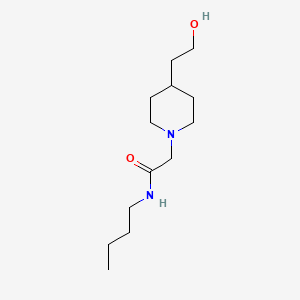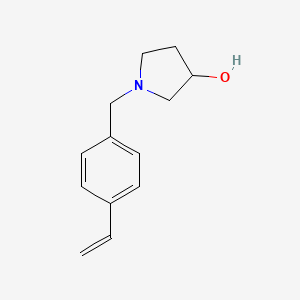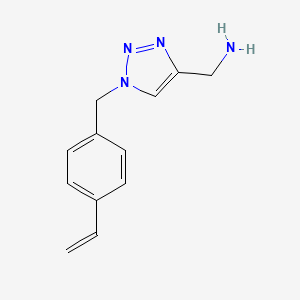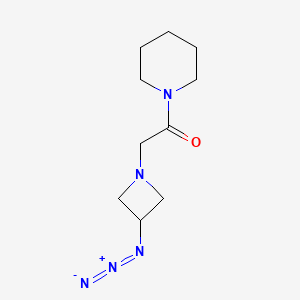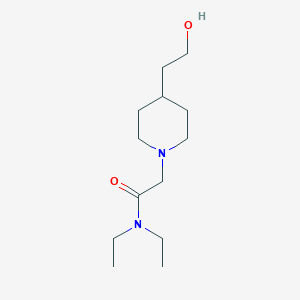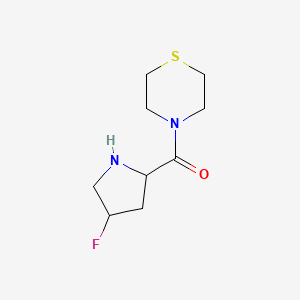
2-(3-azidoazetidin-1-yl)-N-butylacetamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring. This structure imparts unique chemical properties to these compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines depend on their specific structure. For example, they may exhibit unique reactivity due to the strain of the four-membered ring .Aplicaciones Científicas De Investigación
Regioselective Reactions and Drug Candidates
- The study of regioselective reactions of mesyloxymethylazetidinones with nucleophiles has shown potential for the cleavage of the lactam bond and formation of new aziridine rings. These aziridinylacetic acid derivatives are related to carboxypeptidase A inhibitors, indicating their potential as drug candidates (Boros et al., 2006).
Antimicrobial and Anti-inflammatory Applications
- The synthesis and evaluation of 1,2,3-triazole-adamantylacetamide hybrids have demonstrated potent in vitro antitubercular activity against Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Addla et al., 2014). Another study on pyrazole-imidazole-triazole hybrids showed significant antimicrobial activity, particularly against A. niger, emphasizing their utility in antimicrobial applications (Punia et al., 2021).
Antitubercular and Antioxidant Activities
- Research on pyrimidine-azetidinone analogues has found them to possess antioxidant, antimicrobial, and antitubercular activities, offering a basis for the design of antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Obesity Management and Glucose Metabolism
- A novel long-acting selective neuropeptide Y2 receptor polyethylene glycol-conjugated peptide agonist was found to reduce food intake, body weight, and improve glucose metabolism in rodents, suggesting applications in obesity management (Ortiz et al., 2007).
Antibacterial Potential and Synthesis Methods
- Studies on the antibacterial potential of monocyclic β-lactams containing azetidine-2-ones emphasize the role of these compounds in the development of new antibiotics. Innovative synthesis methods provide efficient routes to these and other biologically active compounds, underlining their importance in medicinal chemistry (Kamath & Ojima, 2012).
Mecanismo De Acción
The mechanism of action of azetidines can vary widely depending on their specific structure and the context in which they are used. Unfortunately, the mechanism of action for “2-(3-azidoazetidin-1-yl)-N-butylacetamide” is not known.
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-2-3-4-11-9(15)7-14-5-8(6-14)12-13-10/h8H,2-7H2,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQUPAQDEAVPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azidoazetidin-1-yl)-N-butylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





